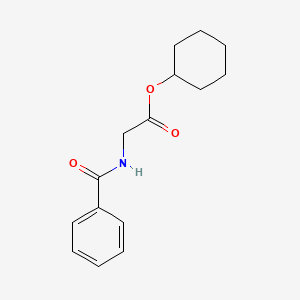

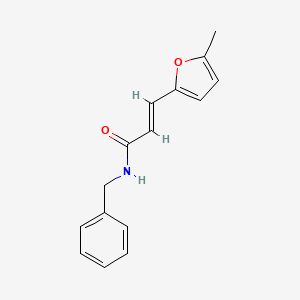

![molecular formula C16H12F3NO3 B5525189 4-({[3-(trifluoromethyl)phenyl]amino}carbonyl)phenyl acetate](/img/structure/B5525189.png)

4-({[3-(trifluoromethyl)phenyl]amino}carbonyl)phenyl acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds with multifunctional carbon structures, including 4-({[3-(trifluoromethyl)phenyl]amino}carbonyl)phenyl acetate, involves complex procedures that yield compounds with multiple functional groups on the same carbon atom. For example, reactions of ethyl bromofluoro- or chlorofluoro-acetate with heteroatomic nucleophiles lead to α-functionalized α-fluoroacetates in good yields. These compounds can then undergo further functionalization to achieve the desired multifunctional carbon compounds (Takéuchi et al., 1988).

Molecular Structure Analysis

The molecular structure of compounds such as 4-({[3-(trifluoromethyl)phenyl]amino}carbonyl)phenyl acetate can be quite complex, with multiple functional groups attached to a central carbon atom. This complexity is evident in the detailed structural analysis using various spectroscopic techniques. For instance, the planar structure of certain related monofluorinated small molecules reveals the impact of fluorination on the molecular geometry and intermolecular interactions, highlighting the intricate balance between different functional groups (Burns & Hagaman, 1993).

Chemical Reactions and Properties

The chemical reactivity of 4-({[3-(trifluoromethyl)phenyl]amino}carbonyl)phenyl acetate and similar compounds is influenced by their multifunctional structure. These compounds can participate in various chemical reactions, leading to the formation of novel compounds with potential applications in different fields. For example, reactions with carbon disulfide and phenyl isothiocyanate allow for the synthesis of compounds with novel chemical structures, demonstrating the versatility of these multifunctional compounds (Dölling et al., 1993).

Physical Properties Analysis

The physical properties of 4-({[3-(trifluoromethyl)phenyl]amino}carbonyl)phenyl acetate, such as solubility, melting point, and boiling point, are crucial for its application in various chemical processes. These properties are determined by the molecular structure of the compound and its interactions with solvents and other chemicals. For instance, fluorinated polyimides derived from similar compounds show excellent solubility in polar organic solvents and outstanding mechanical properties, demonstrating the impact of molecular structure on physical properties (Yin et al., 2005).

Applications De Recherche Scientifique

1. Synthesis Techniques

A study by Bochatay et al. (2016) outlines a method where 4-Aminopropargylic acetates afford 4-amino-1-allenylsilanes upon reaction with the lithium (triorganosilyl)zincate. This process is both stereoselective and stereospecific, proceeding through syn-silylzincation of the carbon–carbon triple bond followed by subsequent anti-β-elimination of the acetate group. This indicates a potential application of similar compounds in the synthesis of allenylsilanes, which are valuable in organic synthesis (Bochatay et al., 2016).

2. Structural Studies

Research conducted by Iwanami and Seki (1972) on phenacyl derivatives of pteridines and their 4-amino analogues for structural study highlights the use of such compounds in understanding molecular structures. These compounds, synthesized through the condensation of ethyl benzoylpyruvates, provide insight into the arrangement of double bonds and the impact of side chains on molecular structure (Iwanami & Seki, 1972).

3. Chemical Characterization and Applications

A study by Thabet et al. (2020) presents a protocol to produce a specific compound via one-pot ternary condensation, which includes characterization techniques like FT-IR, NMR, XRD, and SEM analyses. The compound's structure and its optical properties are analyzed, indicating its potential in optoelectronic applications. This suggests the role of similar compounds in the development of materials for optoelectronics (Thabet et al., 2020).

4. Electrochemical Applications

Research by Beitollahi et al. (2012) explores the use of a carbon paste electrode modified with an analogous compound for the development of electrochemical sensors. The novel electrode modification sought new electrochemical performances for the detection of certain substances, demonstrating the potential use of similar compounds in sensor technology (Beitollahi et al., 2012).

Orientations Futures

The future directions for the study and application of this compound could include further exploration of its potential uses in medical and pharmaceutical research, particularly in the treatment of diseases such as cancer . Further studies could also focus on understanding its physical and chemical properties, safety and hazards, and mechanism of action in more detail.

Propriétés

IUPAC Name |

[4-[[3-(trifluoromethyl)phenyl]carbamoyl]phenyl] acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F3NO3/c1-10(21)23-14-7-5-11(6-8-14)15(22)20-13-4-2-3-12(9-13)16(17,18)19/h2-9H,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNGKATDDUIQTBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-{[(2,3-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5525112.png)

![2-(3-methylbutyl)-8-{[2-(methylthio)-3-pyridinyl]carbonyl}-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5525123.png)

![N-benzyl-N-{2-[2-(2,3-dimethoxybenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B5525152.png)

![3,5,6-trimethyl-2-(methylthio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5525153.png)

![4-bromo-N'-[2-(trifluoromethyl)benzylidene]benzenesulfonohydrazide](/img/structure/B5525157.png)

![N-(3-fluoro-2-methylphenyl)-4-{6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}-1-piperazinecarboxamide](/img/structure/B5525173.png)

![N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-cyclopentyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5525182.png)